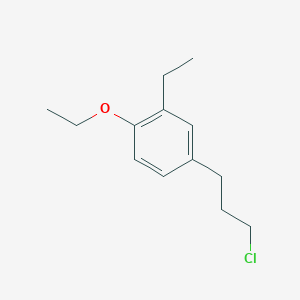

1-(3-Chloropropyl)-4-ethoxy-3-ethylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Chloropropyl)-4-ethoxy-3-ethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethoxy group, and an ethyl group. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-4-ethoxy-3-ethylbenzene typically involves the alkylation of 4-ethoxy-3-ethylbenzene with 1-chloropropane. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropropyl)-4-ethoxy-3-ethylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The ethyl group on the benzene ring can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Substitution: Sodium hydride, potassium tert-butoxide, amines, thiols, alkoxides.

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, hydrogen gas, palladium catalyst.

Major Products:

- Substitution reactions yield various substituted derivatives depending on the nucleophile used.

- Oxidation reactions produce carboxylic acids or aldehydes.

- Reduction reactions result in the formation of alkanes.

Scientific Research Applications

1-(3-Chloropropyl)-4-ethoxy-3-ethylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used to study the effects of aromatic hydrocarbons on biological systems. It may serve as a model compound for investigating the metabolism and toxicity of similar substances.

Medicine: Research into the pharmacological properties of derivatives of this compound could lead to the development of new therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-4-ethoxy-3-ethylbenzene involves its interaction with various molecular targets and pathways. The compound can undergo metabolic activation to form reactive intermediates that may interact with cellular macromolecules such as DNA, proteins, and lipids. These interactions can lead to various biological effects, including cytotoxicity, mutagenicity, and carcinogenicity. The specific molecular targets and pathways involved depend on the structure of the compound and the nature of the biological system being studied.

Comparison with Similar Compounds

1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate: This compound has similar structural features but differs in the substitution pattern on the benzene ring.

Tris(chloropropyl) phosphate (TCPP): An organophosphate ester with multiple chloropropyl groups, used as a flame retardant.

1-(3-Chlorophenyl)piperazine: A compound used in the determination of designer piperazines in urine specimens.

Uniqueness: 1-(3-Chloropropyl)-4-ethoxy-3-ethylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a 3-chloropropyl group, an ethoxy group, and an ethyl group on the benzene ring makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.

Biological Activity

- Molecular Formula : C12H17ClO

- Molecular Weight : Approximately 226.74 g/mol

The presence of the chlorinated moiety is particularly noteworthy as it can lead to the formation of reactive intermediates that may interact with cellular macromolecules such as DNA and proteins, potentially resulting in cytotoxic effects.

Cytotoxicity

Research indicates that compounds with similar structures to 1-(3-Chloropropyl)-4-ethoxy-3-ethylbenzene may exhibit cytotoxic properties. The chloropropyl group is known to enhance the reactivity of such compounds, leading to interactions that can damage cellular components. For instance, studies have shown that chlorinated compounds can induce oxidative stress in cells, leading to apoptosis and necrosis.

Mutagenicity

The mutagenic potential of this compound has not been extensively documented; however, its structural characteristics suggest that it could pose risks in this regard. The presence of halogenated groups often correlates with increased mutagenic activity due to their ability to form adducts with DNA. Further research is necessary to quantify these effects and understand the underlying mechanisms.

Case Study 1: Cytotoxic Effects in Human Cell Lines

A study examining similar chlorinated compounds reported significant cytotoxic effects on human epidermal keratinocytes. The treatment with these compounds resulted in decreased cell viability and increased markers of oxidative stress. These findings suggest that this compound could exhibit comparable effects and warrant further investigation into its cytotoxic mechanisms .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study focused on various chlorinated benzene derivatives revealed that modifications to the alkyl chain could significantly influence biological activity. Compounds with longer or branched alkyl chains often displayed enhanced cytotoxicity, indicating that this compound might possess notable biological activity depending on its specific structure .

Potential Applications

Given its structural properties, this compound has potential applications in:

- Medicinal Chemistry : As a lead compound for developing new anticancer agents.

- Material Science : Due to its unique chemical reactivity, it may be useful in synthesizing novel materials or functionalized polymers.

Properties

Molecular Formula |

C13H19ClO |

|---|---|

Molecular Weight |

226.74 g/mol |

IUPAC Name |

4-(3-chloropropyl)-1-ethoxy-2-ethylbenzene |

InChI |

InChI=1S/C13H19ClO/c1-3-12-10-11(6-5-9-14)7-8-13(12)15-4-2/h7-8,10H,3-6,9H2,1-2H3 |

InChI Key |

JOPNDHGEUVWIQU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)CCCCl)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.